molecular formula C29H38N4O4S2 B4879720 2,7-Bis((4-(2-methylallyl)piperazin-1-yl)sulfonyl)-9H-fluorene CAS No. 303059-36-1

2,7-Bis((4-(2-methylallyl)piperazin-1-yl)sulfonyl)-9H-fluorene

Cat. No.: B4879720
CAS No.: 303059-36-1
M. Wt: 570.8 g/mol
InChI Key: DHUVTRUTMZAIDK-UHFFFAOYSA-N
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Description

2,7-Bis((4-(2-methylallyl)piperazin-1-yl)sulfonyl)-9H-fluorene is a complex organic compound that features a fluorene core substituted with piperazine and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis((4-(2-methylallyl)piperazin-1-yl)sulfonyl)-9H-fluorene typically involves multi-step organic reactions. The process begins with the preparation of the fluorene core, followed by the introduction of piperazine and sulfonyl groups. Common reagents used in these reactions include piperazine derivatives, sulfonyl chlorides, and appropriate solvents such as dichloromethane or dimethylformamide. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent production. Quality control measures are crucial to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2,7-Bis((4-(2-methylallyl)piperazin-1-yl)sulfonyl)-9H-fluorene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Scientific Research Applications

2,7-Bis((4-(2-methylallyl)piperazin-1-yl)sulfonyl)-9H-fluorene has several scientific research applications:

Mechanism of Action

The mechanism by which 2,7-Bis((4-(2-methylallyl)piperazin-1-yl)sulfonyl)-9H-fluorene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would be determined through detailed biochemical studies and molecular modeling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,7-Bis((4-(2-methylallyl)piperazin-1-yl)sulfonyl)-9H-fluorene include other fluorene derivatives and piperazine-sulfonyl compounds. Examples include:

  • 2,7-Bis((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)-9H-fluorene
  • 2,7-Bis((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-9H-fluorene.

Uniqueness

What sets this compound apart is its specific substitution pattern, which may confer unique chemical and biological properties. This uniqueness can be leveraged in the design of new materials or therapeutic agents with specific desired characteristics.

Properties

IUPAC Name

1-(2-methylprop-2-enyl)-4-[[7-[4-(2-methylprop-2-enyl)piperazin-1-yl]sulfonyl-9H-fluoren-2-yl]sulfonyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N4O4S2/c1-22(2)20-30-9-13-32(14-10-30)38(34,35)26-5-7-28-24(18-26)17-25-19-27(6-8-29(25)28)39(36,37)33-15-11-31(12-16-33)21-23(3)4/h5-8,18-19H,1,3,9-17,20-21H2,2,4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUVTRUTMZAIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CCN(CC5)CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303059-36-1
Record name 1-(2-METHYL-2-PROPENYL)-4-[(7-{[4-(2-METHYL-2-PROPENYL)-1-PIPERAZINYL]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]PIPERAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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